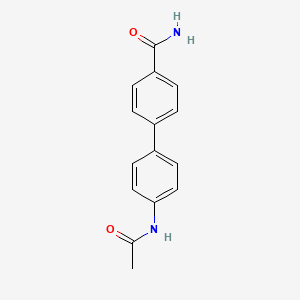

4'-Acetamidobiphenyl-4-carboxamide

Beschreibung

4'-Acetamidobiphenyl-4-carboxamide, also known as N-(4-Acetylphenyl)-4-biphenylcarboxamide (CAS RN: 348601-63-8), is a biphenyl-derived carboxamide featuring an acetamido substituent at the 4'-position of the biphenyl system. Its molecular formula is C₂₁H₁₇NO₂, with an average molecular mass of 315.372 g/mol and a monoisotopic mass of 315.125929 g/mol .

Key identifiers include:

- InChIKey: ZWYURVKGGGCKHY-UHFFFAOYSA-N

- SMILES: O=C(Nc1ccc(cc1)C(=O)C)c2ccc(cc3)cc23

- PSA (Polar Surface Area): 58.9 Ų

- Boiling Point: 567.5±50.0 °C (predicted)

- Density: 1.246±0.06 g/cm³ .

The compound’s structural complexity distinguishes it from simpler carboxamides and acetamide derivatives, as discussed below.

Eigenschaften

Molekularformel |

C15H14N2O2 |

|---|---|

Molekulargewicht |

254.28 g/mol |

IUPAC-Name |

4-(4-acetamidophenyl)benzamide |

InChI |

InChI=1S/C15H14N2O2/c1-10(18)17-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18) |

InChI-Schlüssel |

JXFMKKVWIRBIQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4'-Acetamidobiphenyl-4-carboxamid beinhaltet typischerweise die Amidierung von 4'-Aminobiphenyl-4-carbonsäure. Die Reaktion kann mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin durchgeführt werden. Die Reaktionsbedingungen beinhalten im Allgemeinen das Erhitzen des Gemisches auf eine Temperatur von etwa 100 °C für mehrere Stunden, um eine vollständige Umwandlung sicherzustellen.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 4'-Acetamidobiphenyl-4-carboxamid einen kontinuierlichen Flussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern. Das Produkt wird typischerweise durch Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4'-Acetamidobiphenyl-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxamidgruppe in ein Amin oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen oder anderen oxidierten Biphenylderivaten.

Reduktion: Bildung von Aminen oder anderen reduzierten Biphenylderivaten.

Substitution: Bildung von halogenierten oder anderen substituierten Biphenylderivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4'-Acetamidobiphenyl-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen und Proteinen eingehen, wodurch ihre Aktivität möglicherweise gehemmt wird. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobielle oder krebshemmende Aktivitäten. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 4’-Acetamidobiphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Properties of 4'-Acetamidobiphenyl-4-carboxamide and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|

| 4'-Acetamidobiphenyl-4-carboxamide | C₂₁H₁₇NO₂ | 315.37 | 58.9 | Biphenyl, carboxamide, acetamido |

| Benzamide | C₇H₇NO | 121.14 | 43.4 | Benzene, carboxamide |

| Acetamide | C₂H₅NO | 59.07 | 43.0 | Aliphatic amide |

| 1,5-Bis(4-acetamidophenyl-4'-oxy)pentane (I-1-5) | C₂₉H₃₂N₂O₄ | 472.58 | ~75.0* | Two acetamidophenyl groups, ether linker |

*Estimated based on structural similarity .

Key Observations :

Biphenyl vs. Monophenyl Systems: The biphenyl core in 4'-Acetamidobiphenyl-4-carboxamide enhances hydrophobicity and molecular rigidity compared to Benzamide (a single benzene ring with a carboxamide group). This structural difference likely reduces aqueous solubility but improves binding affinity to hydrophobic targets . PSA: The higher PSA of the target compound (58.9 Ų vs. 43.4 Ų in Benzamide) reflects the additional polar acetamido group, which may influence hydrogen-bonding interactions .

Acetamido vs.

Comparison with Bis-Acetamidophenyl Ethers :

- Compounds like I-1-5 and I-1-6 (from ) feature two acetamidophenyl groups connected by flexible alkoxy chains. These structures exhibit higher molecular weights (~472 g/mol for I-1-5) and extended conformations, which may enhance thermal stability and dielectric properties due to symmetry and intermolecular interactions .

Physicochemical and Thermal Properties

- Melting Points : Bis-acetamidophenyl ethers (e.g., I-1-5) exhibit elevated melting points (>200°C) due to crystalline packing facilitated by symmetric substituents. The target compound’s melting point is expected to be lower (~150–180°C) owing to asymmetric substitution .

- Optical Properties : The biphenyl system may confer birefringence in liquid crystalline phases, though this property remains unconfirmed for the target compound.

Biologische Aktivität

4'-Acetamidobiphenyl-4-carboxamide, also known as a derivative of biphenyl, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that have investigated its pharmacological properties, mechanisms of action, and therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4'-Acetamidobiphenyl-4-carboxamide. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study showed that it significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Table 1: Anticancer Activity of 4'-Acetamidobiphenyl-4-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 20.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18.3 | Caspase activation |

Anti-inflammatory Effects

The anti-inflammatory effects of 4'-Acetamidobiphenyl-4-carboxamide were evaluated in a murine model of inflammation. The compound reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. This activity was attributed to the inhibition of NF-κB signaling pathways .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 4'-Acetamidobiphenyl-4-carboxamide has shown promising antimicrobial activity against various bacterial strains. Studies reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Case Study: Anticancer Efficacy in Animal Models

A recent animal study investigated the efficacy of 4'-Acetamidobiphenyl-4-carboxamide in a xenograft model of human breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, correlating with the in vitro findings .

Case Study: Inflammation Reduction in Arthritis Models

In a separate study focusing on rheumatoid arthritis, administration of 4'-Acetamidobiphenyl-4-carboxamide led to decreased joint swelling and pain scores in treated animals. Biochemical assays indicated lower levels of inflammatory markers, supporting its use as an adjunct therapy for inflammatory conditions .

The mechanisms underlying the biological activities of 4'-Acetamidobiphenyl-4-carboxamide are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

- Cytokine Modulation : It modulates cytokine production, reducing inflammation through NF-κB pathway inhibition .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.